6-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
6-chloro-4-methyl-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4S/c1-10-5-13(17)6-14-15(10)19-16(22-14)21-8-12(9-21)7-20-4-3-18-11(20)2/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIQSDHRSKNSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CC(C3)CN4C=CN=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are known to interact with various targets, leading to different biological responses.
Mode of Action
Imidazole derivatives are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The compound’s interaction with its targets leads to these various biological responses.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected.
Biological Activity
The compound 6-chloro-4-methyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.
Molecular Structure
The molecular formula for this compound is represented as follows:
Structural Features
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of a chloro group and a methylimidazole moiety enhances its potential for interaction with biological targets.
Research indicates that compounds similar to 6-chloro-4-methyl-benzothiazoles exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have been shown to inhibit bacterial growth by disrupting cellular processes.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anticonvulsant Effects : Certain analogs have been evaluated in models for their ability to prevent seizures.
Antimicrobial Activity
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific strain tested .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6-Chloro Compound | 20 | Staphylococcus aureus |
| 6-Chloro Compound | 30 | Escherichia coli |
Anticancer Activity
In another investigation by Liu et al. (2024), the anticancer properties of related benzothiazole compounds were assessed using MTT assays on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study revealed that certain derivatives exhibited IC50 values below 25 µM, indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 20 | 6-Chloro Compound |
| HeLa | 15 | 6-Chloro Compound |
Anticonvulsant Activity
A study by Smith et al. (2025) focused on the anticonvulsant potential of benzothiazole derivatives in a maximal electroshock seizure model. The results showed that the compound provided significant protection against seizures, with an effective dose (ED50) of approximately 30 mg/kg .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Studies indicate that derivatives of benzothiazole possess significant antibacterial and antifungal properties. The imidazole moiety in the compound enhances its efficacy against a range of pathogens, making it a candidate for developing new antibiotics and antifungal treatments .
Anticancer Properties
Recent research highlights the potential of benzothiazole derivatives in cancer therapy. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its utility in chemotherapy regimens .
Neurological Applications
The imidazole group is known for its neuroprotective effects. Compounds similar to the one discussed have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Benzothiazole derivatives have been studied for their ability to inhibit plant pathogens and pests. Field trials have indicated that compounds with similar scaffolds can effectively reduce crop losses due to fungal infections, thereby enhancing agricultural productivity .
Herbicidal Properties
Research has also explored the herbicidal activity of benzothiazole compounds. They have been found to disrupt photosynthesis in certain weed species, making them effective candidates for herbicide development. This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed .
Polymer Chemistry
The unique chemical properties of the compound make it suitable for incorporation into polymer matrices. Its ability to act as a stabilizer or modifier can enhance the mechanical and thermal properties of polymers, leading to the development of advanced materials with improved durability and functionality .
Nanotechnology
In nanotechnology, the compound can be utilized in the synthesis of nanoparticles with specific functional groups that enhance their reactivity or stability. These nanoparticles can find applications in drug delivery systems or as catalysts in chemical reactions .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s uniqueness lies in its azetidine-imidazole appendage, distinguishing it from common benzothiazole derivatives. Key comparisons include:
†Calculated based on molecular formula C₁₅H₁₄ClN₅S.
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The azetidine ring may enhance solubility compared to bulkier heterocycles (e.g., piperidine), as seen in cilansetron (a related 5-HT3 antagonist with improved oral bioavailability) .
- Receptor Binding : The 2-methylimidazole group is critical for 5-HT3 receptor antagonism in ondansetron . The target compound’s imidazole-azetidine chain may similarly engage receptor pockets.
- Thermodynamic Stability : Crystallographic data for related compounds (e.g., benzothiazole-thiophene hybrids) highlight the role of halogen substituents (Cl) in stabilizing molecular conformations via hydrophobic interactions .
Patent and Commercial Relevance
- Cilansetron Hydrochloride : A structurally related 5-HT3 antagonist with a tricyclic core and imidazole side chain, patented for irritable bowel syndrome .
- Benzothiazole Crystallography : Patent EP3617199C0 discloses benzothiazole salts with enhanced stability, underscoring the scaffold’s industrial relevance .
Preparation Methods
Formation of 6-Chloro-4-Methyl-1,3-Benzothiazol-2-Amine
The benzothiazole core is typically synthesized via cyclization of a substituted thiourea or thioamide precursor. For example:
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Starting material : 4-Methyl-2-chloroaniline reacts with thiourea in the presence of bromine or iodine as a cyclizing agent.
-
Conditions : Reflux in ethanol or acetic acid for 6–8 hours.
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Mechanism : The reaction proceeds through electrophilic aromatic substitution, followed by cyclization to form the thiazole ring.
Representative data :
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methyl-2-chloroaniline | Thiourea, Br₂ | Ethanol | Reflux | 7 h | 68% |
Functionalization of the Azetidine Ring
Synthesis of 3-[(2-Methylimidazol-1-yl)Methyl]Azetidine
The azetidine-imidazole subunit is prepared via alkylation or Mannich-type reactions:
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Step 1 : Azetidine is reacted with 2-methylimidazole in the presence of formaldehyde under basic conditions.
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Mechanism : A nucleophilic substitution forms the methylene bridge between the azetidine and imidazole.
Optimized parameters :
Coupling of Benzothiazole and Azetidine-Imidazole Units
Nucleophilic Aromatic Substitution
The 2-amino group on the benzothiazole undergoes displacement with the azetidine derivative:
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Reaction : 6-Chloro-4-methyl-1,3-benzothiazol-2-amine reacts with 3-[(2-methylimidazol-1-yl)methyl]azetidine in the presence of a base.
-
Key challenge : Steric hindrance from the azetidine ring necessitates prolonged reaction times.
Yield optimization :
Alternative Strategies and Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for the coupling step:
Catalytic Approaches
Palladium catalysts enable cross-coupling for late-stage functionalization:
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Example : Suzuki-Miyaura coupling to introduce the azetidine-imidazole unit.
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Conditions : Pd(PPh₃)₄, NaHCO₃, toluene/ethanol (3:1), 80°C.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic: What synthetic strategies are commonly employed to prepare this benzothiazole-imidazole hybrid compound?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a substituted benzothiazole core (e.g., 6-chloro-4-methyl-1,3-benzothiazole) with an azetidine derivative.
- Step 2: Functionalization of the azetidine ring via nucleophilic substitution or click chemistry to introduce the 2-methylimidazole moiety.
- Key Conditions: Use polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃) and catalysts (CuI for click reactions). Purification via column chromatography or recrystallization ensures purity .
Basic: How is structural validation performed for this compound?
Methodological Answer:
Post-synthesis characterization employs:
- Spectroscopy:
- IR: Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
- NMR (¹H/¹³C): Assigns proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm) and carbon connectivity.
- Elemental Analysis: Validates purity by comparing experimental vs. calculated C/H/N/S ratios .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., HRMS for molecular weight confirmation, X-ray crystallography for unambiguous structure determination).
- Computational Aids: Use DFT calculations to predict NMR/IR spectra and compare with experimental data.
- Replicate Synthesis: Ensure reproducibility by repeating reactions under controlled conditions to rule out impurities .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Parameter Screening: Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
- Statistical Design: Apply Design of Experiments (DoE) to identify critical factors (e.g., reaction time, molar ratios).
- Catalyst Optimization: Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in azetidine functionalization .
Basic: What biological activities are anticipated based on structural analogs?
Methodological Answer:
- Anticancer Potential: Imidazo-thiazole scaffolds inhibit kinases (e.g., EGFR) or disrupt microtubule assembly.
- Antimicrobial Activity: The chloro and methyl groups enhance membrane permeability, targeting bacterial enzymes (e.g., DNA gyrase) .
Advanced: How to assess target binding affinity and selectivity?
Methodological Answer:
- In Silico Docking: Use software like AutoDock to model interactions with proteins (e.g., imidazole binding to heme groups).
- In Vitro Assays: Surface Plasmon Resonance (SPR) or fluorescence polarization quantifies binding kinetics.
- Selectivity Screening: Test against related enzymes (e.g., CYP450 isoforms) to identify off-target effects .
Advanced: How to address poor aqueous solubility for in vivo studies?
Methodological Answer:
- Formulation Strategies: Use co-solvents (PEG 300, DMSO) or cyclodextrin inclusion complexes.
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) that hydrolyze in vivo.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .
Basic: What analytical methods ensure compound stability during storage?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitors decomposition temperatures.
- HPLC-PDA: Detects degradation products under stress conditions (heat/light/humidity).
- Storage Protocols: Recommend inert atmospheres (N₂) and desiccants at –20°C .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- SAR Studies: Modify substituents on the imidazole (e.g., fluorine for metabolic stability) or benzothiazole (e.g., methoxy for solubility).
- LogP Optimization: Balance hydrophobicity using ClogP calculators to enhance bioavailability.
- Metabolic Profiling: Use liver microsomes to identify metabolic hotspots (e.g., azetidine oxidation) .
Advanced: What computational tools predict synthetic feasibility of novel analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
